molecular formula C6H8N2O B1595389 5-Ethylpyridazin-3(2H)-one CAS No. 61404-50-0

5-Ethylpyridazin-3(2H)-one

Cat. No. B1595389
CAS RN: 61404-50-0
M. Wt: 124.14 g/mol
InChI Key: YYAXRXORQWHQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylpyridazin-3(2H)-one is a derivative of pyridazinones . Pyridazinones such as CI-914, CI-930, and pimobendan, along with tetrahydropyridopyridazine (endralazine) and perhydropyridazinodiazepine (cilazopril), have been used as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors .


Synthesis Analysis

The synthesis of 5-Ethylpyridazin-3(2H)-one involves the creation of 4,5-dihydro-3(2H)pyridazinones . The chemical structures of the new compounds were assigned by microanalysis, IR, 1H-NMR spectral analysis, and some representatives by mass spectrometry .


Molecular Structure Analysis

The molecular structure of 5-Ethylpyridazin-3(2H)-one was determined using microanalysis, IR, 1H-NMR spectral analysis, and mass spectrometry .

Scientific Research Applications

Organocatalytic Cascade Synthesis

5-Ethylpyridazin-3(2H)-one is utilized in organic chemistry, particularly in the synthesis of various heterocyclic compounds. Maheswari et al. (2020) demonstrated its use in a one-pot synthesis of compounds like 1H-Pyrazolo[1,2-b]phthalazine-2-carboxamide and 4H-Pyrano[2,3-c]pyrazole, which are important in the pharmaceutical and agricultural industries due to their biological activities such as antimicrobial and anticancer properties (Maheswari et al., 2020).

Novel Adrenoceptor Antagonists

In medicinal chemistry, 5-Ethylpyridazin-3(2H)-one derivatives have been explored for potential applications as adrenoceptor antagonists. A study by Barlocco et al. (1999) synthesized a tricyclic heterocyclic system from 5-Ethylpyridazin-3(2H)-one, showing high potency in binding studies towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes (Barlocco et al., 1999).

Coordination Nanocages

In the field of supramolecular chemistry, derivatives of 5-Ethylpyridazin-3(2H)-one have been used in constructing coordination nanocages. Kusukawa and Fujita (2002) reported the self-assembly of coordination nanocages that can enclathrate a variety of neutral organic molecules, demonstrating their potential in molecular encapsulation and selective complexation (Kusukawa & Fujita, 2002).

Spectroscopic Studies

5-Ethylpyridazin-3(2H)-one derivatives have also been characterized in spectroscopic studies. Kalai et al. (2021) synthesized and characterized a new pyridazinone derivative, offering insights into its vibrational frequencies and molecular interactions, which are crucial for understanding its chemical behavior and potential applications (Kalai et al., 2021).

Electrophilic Cyanating Agents

In synthetic organic chemistry, 5-Ethylpyridazin-3(2H)-one derivatives serve as efficient cyanating agents. Kim et al. (2005) explored their use as electrophilic cyanating agents, demonstrating their effectiveness and selectivity in cyanating a variety of nucleophiles (Kim et al., 2005).

Anticancer Agents

Derivatives of 5-Ethylpyridazin-3(2H)-one have been investigated for their potential as anticancer agents. Temple et al. (1983) reported the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, highlighting their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Antiavian Influenza Virus Activity

5-Ethylpyridazin-3(2H)-one derivatives have also been synthesized for their antiviral activities. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable activity against avian influenza virus (Hebishy et al., 2020).

properties

IUPAC Name

4-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAXRXORQWHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316166
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyridazin-3(2H)-one

CAS RN

61404-50-0
Record name 5-Ethyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61404-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 300285
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061404500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 61404-50-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Ethylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
5-Ethylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
5-Ethylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-Ethylpyridazin-3(2H)-one
Reactant of Route 6
5-Ethylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.